Cas no 856834-36-1 (5-Chloro-3-nitropyridine-2-carboxamide)

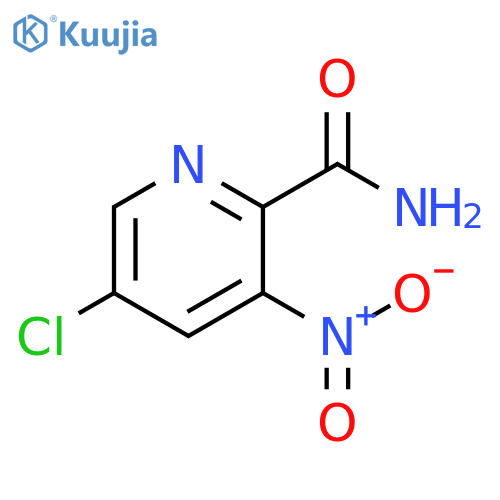

856834-36-1 structure

商品名:5-Chloro-3-nitropyridine-2-carboxamide

CAS番号:856834-36-1

MF:C6H4ClN3O3

メガワット:201.567259788513

MDL:MFCD09037874

CID:717596

PubChem ID:53421542

5-Chloro-3-nitropyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxamide,5-chloro-3-nitro-

- 5-CHLORO-3-NITROPYRIDINE-2-CARBOXAMIDE

- 2-Pyridinecarboxamide,5-chloro-3-nitro

- 5-Chlor-3-nitro-pyridin-2-carbonsaeure-amid

- 5-chloranyl-3-nitro-pyridine-2-carboxamide

- 5-chloro-3-nitro-2-pyridinecarboxamide

- 5-chloro-3-nitro-pyridine-2-carboxylic acid amide

- AB2774

- 2-Pyridinecarboxamide, 5-chloro-3-nitro-

- 5-Chloro-3-nitropicolinamide

- MFCD09037874

- CS-0149882

- 856834-36-1

- BS-17667

- DTXSID10697824

- SB77950

- AKOS027327811

- A841401

- 5-Chloro-3-nitropyridine-2-carboxamide

-

- MDL: MFCD09037874

- インチ: 1S/C6H4ClN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)

- InChIKey: STMVOCILKBZVFG-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)=O)=NC=C(Cl)C=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 200.99400

- どういたいしつりょう: 200.994

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 102A^2

じっけんとくせい

- PSA: 101.80000

- LogP: 1.96560

5-Chloro-3-nitropyridine-2-carboxamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,Room Temperature

5-Chloro-3-nitropyridine-2-carboxamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Chloro-3-nitropyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM366754-250mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 95% | 250mg |

$161 | 2022-06-10 | |

| TRC | C385448-100mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 100mg |

$ 115.00 | 2022-06-06 | ||

| abcr | AB448886-250 mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 250mg |

€235.00 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AW710-50mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 95% | 50mg |

446.0CNY | 2021-07-17 | |

| Chemenu | CM366754-1g |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 95% | 1g |

$261 | 2022-06-10 | |

| eNovation Chemicals LLC | D751554-5g |

2-Pyridinecarboxamide,5-chloro-3-nitro- |

856834-36-1 | 95% | 5g |

$1915 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AW710-250mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 95% | 250mg |

1692CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AW710-100mg |

5-Chloro-3-nitropyridine-2-carboxamide |

856834-36-1 | 95% | 100mg |

701CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D751554-1g |

2-Pyridinecarboxamide,5-chloro-3-nitro- |

856834-36-1 | 95% | 1g |

$550 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220522-5g |

5-Chloro-3-nitropicolinamide |

856834-36-1 | 95% | 5g |

¥8882.00 | 2024-07-28 |

5-Chloro-3-nitropyridine-2-carboxamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

856834-36-1 (5-Chloro-3-nitropyridine-2-carboxamide) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 55290-64-7(Dimethipin)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:856834-36-1)5-Chloro-3-nitropyridine-2-carboxamide

清らかである:99%

はかる:5g

価格 ($):921.0